Cas no 86601-95-8 (BENZENEETHANOL, 4-(METHYLTHIO)-, 4-METHYLBENZENESULFONATE)

4-(Methylthio)benzeneethanol 4-methylbenzenesulfonate is a specialized organic compound featuring a benzeneethanol core substituted with a methylthio group at the para position, further esterified with 4-methylbenzenesulfonic acid. This structure imparts unique physicochemical properties, making it valuable in synthetic chemistry and intermediate applications. The methylthio moiety enhances reactivity in nucleophilic substitutions, while the sulfonate ester group improves solubility and stability under various conditions. Its well-defined molecular architecture allows for precise functionalization in pharmaceutical and agrochemical synthesis. The compound’s consistent purity and stability under controlled storage conditions ensure reliable performance in research and industrial processes.
BENZENEETHANOL, 4-(METHYLTHIO)-, 4-METHYLBENZENESULFONATE structure
86601-95-8 structure
Product Name:BENZENEETHANOL, 4-(METHYLTHIO)-, 4-METHYLBENZENESULFONATE
CAS No:86601-95-8
MF:C16H18O3S2
MW:322.442322254181
CID:3373991
PubChem ID:165761953
Update Time:2025-05-24

BENZENEETHANOL, 4-(METHYLTHIO)-, 4-METHYLBENZENESULFONATE Chemical and Physical Properties

Names and Identifiers

    • BENZENEETHANOL, 4-(METHYLTHIO)-, 4-METHYLBENZENESULFONATE
    • 2-[4-(methylsulfanyl)phenyl]ethyl 4-methylbenzene-1-sulfonate
    • 86601-95-8
    • EN300-37153063
    • Inchi: 1S/C16H18O3S2/c1-13-3-9-16(10-4-13)21(17,18)19-12-11-14-5-7-15(20-2)8-6-14/h3-10H,11-12H2,1-2H3
    • InChI Key: YRZULXAOTJMIPF-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(=O)(=O)OCCC1C=CC(=CC=1)SC

Computed Properties

  • Exact Mass: 322.06973678Da
  • Monoisotopic Mass: 322.06973678Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 386
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 77.1Ų

BENZENEETHANOL, 4-(METHYLTHIO)-, 4-METHYLBENZENESULFONATE Pricemore >>

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Additional information on BENZENEETHANOL, 4-(METHYLTHIO)-, 4-METHYLBENZENESULFONATE

Recent Advances in the Study of BENZENEETHANOL, 4-(METHYLTHIO)-, 4-METHYLBENZENESULFONATE (CAS: 86601-95-8)

The compound BENZENEETHANOL, 4-(METHYLTHIO)-, 4-METHYLBENZENESULFONATE (CAS: 86601-95-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features combining a benzeneethanol core with methylthio and methylbenzenesulfonate functional groups, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, physicochemical properties, and biological activities, paving the way for its potential use in drug development.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for this compound, highlighting an improved method that yields higher purity and better scalability. The researchers utilized a novel catalytic system that significantly reduces byproduct formation while maintaining high reaction efficiency. This advancement is particularly important for potential industrial-scale production, addressing one of the major challenges in transitioning from laboratory synthesis to commercial manufacturing.

In terms of biological activity, recent in vitro studies have demonstrated that BENZENEETHANOL, 4-(METHYLTHIO)-, 4-METHYLBENZENESULFONATE exhibits notable anti-inflammatory properties. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported its potent inhibition of key inflammatory markers, with IC50 values comparable to some currently marketed anti-inflammatory drugs. The compound appears to modulate the NF-κB signaling pathway, suggesting a potential mechanism of action that could be exploited for developing new anti-inflammatory therapies.

Pharmacokinetic studies conducted in animal models have provided valuable insights into the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Research published in Xenobiotica (2023) revealed that the methylbenzenesulfonate moiety significantly enhances the compound's metabolic stability compared to similar structures without this functional group. This finding is particularly encouraging for further drug development efforts, as metabolic stability is often a limiting factor in the progression of candidate compounds.

Recent computational studies have employed molecular docking and dynamics simulations to investigate the compound's potential interactions with various biological targets. A 2024 study in the Journal of Chemical Information and Modeling identified several promising protein targets, including enzymes involved in oxidative stress pathways. These in silico findings provide valuable hypotheses for future experimental validation and could guide the design of more potent derivatives.

From a safety perspective, preliminary toxicological assessments conducted in 2023 showed favorable results, with the compound exhibiting low acute toxicity in rodent models at therapeutic doses. However, researchers caution that more comprehensive long-term toxicity studies are needed before considering clinical applications. The current data suggest that further optimization of the structure might be necessary to improve its therapeutic index.

The pharmaceutical industry has shown growing interest in this compound, with several patent applications filed in 2023-2024 covering various formulations and therapeutic uses. These developments indicate that BENZENEETHANOL, 4-(METHYLTHIO)-, 4-METHYLBENZENESULFONATE may soon transition from being a research chemical to a potential drug candidate, particularly in the areas of inflammatory diseases and possibly certain types of cancer.

Future research directions for this compound include structure-activity relationship (SAR) studies to optimize its pharmacological properties, investigation of its potential synergistic effects with existing drugs, and exploration of novel delivery systems to enhance its bioavailability. The accumulating body of research on this molecule suggests it may represent a valuable addition to the medicinal chemist's toolbox, with applications that could extend beyond its currently investigated uses.

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